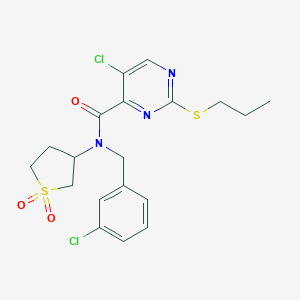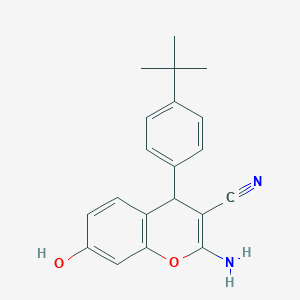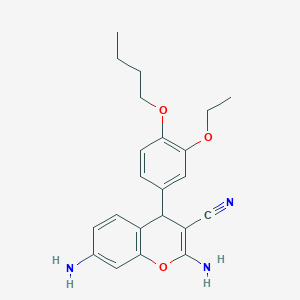![molecular formula C20H20F3N3O2S B254504 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide](/img/structure/B254504.png)
4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide binds to the ATP-binding site of BTK, thereby inhibiting its activity. This inhibition leads to the suppression of downstream signaling pathways involved in B cell activation and proliferation. 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide has also been shown to inhibit the activity of other kinases such as interleukin-2-inducible T cell kinase (ITK) and Tec kinase, which are involved in T cell activation and proliferation.
Biochemical and Physiological Effects:
4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide has been shown to have potent anti-proliferative and anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the proliferation of B cells and T cells, as well as the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide has also been shown to inhibit the growth of B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) in preclinical models.
Advantages and Limitations for Lab Experiments
4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have potent and specific inhibitory effects on BTK and other kinases involved in B and T cell activation. However, 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide also has some limitations. It has poor solubility in water, which can limit its use in in vivo studies. It also has a relatively short half-life, which can affect its efficacy in long-term studies.
Future Directions
4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide has several potential future directions for research. One area of interest is the development of more potent and selective BTK inhibitors that can overcome the limitations of 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide. Another area of interest is the combination of BTK inhibitors with other targeted therapies for the treatment of B cell malignancies and autoimmune disorders. Additionally, the role of BTK inhibitors in modulating the immune response in infectious diseases such as COVID-19 is an area of active research.
Synthesis Methods
The synthesis of 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide involves the reaction of 2-methyl-7-(trifluoromethyl)quinoline-4-amine with N-propylbenzenesulfonamide. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final product.
Scientific Research Applications
4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the regulation of B cell receptor signaling. This inhibition leads to the suppression of B cell proliferation and the production of inflammatory cytokines, making it a promising target for the treatment of B cell malignancies, autoimmune disorders, and inflammatory diseases.
properties
Product Name |
4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide |
|---|---|
Molecular Formula |
C20H20F3N3O2S |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C20H20F3N3O2S/c1-3-10-24-29(27,28)16-7-5-15(6-8-16)26-18-11-13(2)25-19-12-14(20(21,22)23)4-9-17(18)19/h4-9,11-12,24H,3,10H2,1-2H3,(H,25,26) |
InChI Key |
GJLNZGROGMAERZ-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC(=C3)C(F)(F)F)C |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC(=C2)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid](/img/structure/B254424.png)
![3-{2-(4-chlorophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid](/img/structure/B254425.png)
![7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254426.png)
![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide](/img/structure/B254428.png)



![3-hydroxy-5-(3-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254436.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254438.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B254439.png)
![5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B254440.png)
![(3Z)-4-(3,4-dimethoxyphenyl)-5-(2-methoxyethyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B254443.png)
![5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254447.png)
![2-Cyclohexyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254448.png)